2-(4-methylsulfanylphenyl)-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylsulfanylphenyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. This compound features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure, and a 4-methylsulfanylphenyl group attached to it. The presence of these functional groups imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methylsulfanylphenyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions. One common method includes the condensation of 4-methylsulfanylbenzaldehyde with 2-aminopyridine under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as polyphosphoric acid, to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methylsulfanylphenyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-methylsulfanylphenyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the cyclooxygenase-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain.
Comparison with Similar Compounds
2-(4-Methylsulfonylphenyl)-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a sulfonyl group instead of a sulfanyl group.
2-(4-Methylphenyl)-1H-pyrrolo[2,3-b]pyridine: Lacks the sulfanyl group, affecting its chemical reactivity and biological activity.
2-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine: Contains a chlorine atom, which can influence its electronic properties and interactions with biological targets.
Uniqueness: The presence of the 4-methylsulfanyl group in 2-(4-methylsulfanylphenyl)-1H-pyrrolo[2,3-b]pyridine imparts unique electronic and steric properties, enhancing its ability to interact with specific enzymes and receptors. This makes it a valuable compound for developing selective inhibitors and therapeutic agents.
Properties
Molecular Formula |
C14H12N2S |
---|---|
Molecular Weight |
240.33 g/mol |
IUPAC Name |
2-(4-methylsulfanylphenyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H12N2S/c1-17-12-6-4-10(5-7-12)13-9-11-3-2-8-15-14(11)16-13/h2-9H,1H3,(H,15,16) |
InChI Key |
POQVRGUHLKFLAL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC3=C(N2)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.